molecular formula C2H2BF6K B580997 Potassium trifluoro(2,2,2-trifluoroethyl)borate CAS No. 1510778-85-4

Potassium trifluoro(2,2,2-trifluoroethyl)borate

Cat. No.: B580997
CAS No.: 1510778-85-4
M. Wt: 189.937
InChI Key: VRCXHAGAWUNMMJ-UHFFFAOYSA-N
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Description

Potassium trifluoro(2,2,2-trifluoroethyl)borate is an organoboron compound that contains an anion with the general formula [RBF3]−. This compound is known for its stability in air and moisture, making it a valuable reagent in organic synthesis. It is often used as an alternative to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .

Safety and Hazards

While specific safety and hazard information for Potassium 2,2,2-trifluoroethane-2-trifluoroborate is not available, similar compounds like Potassium (trifluoromethyl)trifluoroborate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . Their moisture and air stability, along with their compliance with strong oxidative conditions, make them promising candidates for future research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2,2,2-trifluoroethyl)borate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of boronic acids with potassium bifluoride (KHF2) to form trifluoroborate salts . Another method includes the in situ reaction of n-butyllithium (n-BuLi) with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with KHF2 .

Industrial Production Methods

Industrial production of potassium 2,2,2-trifluoroethane-2-trifluoroborate typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving crystallization techniques for purification .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium ethyltrifluoroborate

Uniqueness

Potassium trifluoro(2,2,2-trifluoroethyl)borate is unique due to its specific trifluoroethane group, which imparts distinct reactivity and stability compared to other trifluoroborate salts. Its ability to form stable crystalline solids and its compatibility with various reaction conditions make it a preferred reagent in many synthetic applications .

Properties

IUPAC Name

potassium;trifluoro(2,2,2-trifluoroethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCXHAGAWUNMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BF6K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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